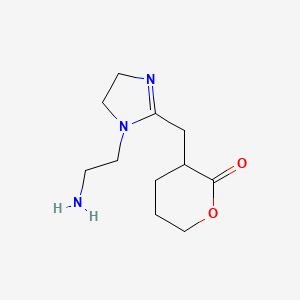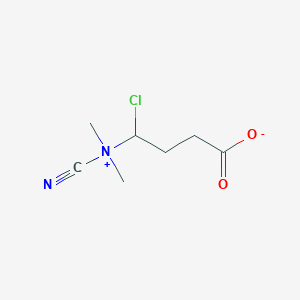
4-Chloro-4-(cyanodimethylammonio)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4-(cyanodimethylammonio)butanoate is a chemical compound with significant interest in various scientific fields. Its unique structure, which includes a chloro group, a cyanodimethylammonio group, and a butanoate backbone, makes it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(cyanodimethylammonio)butanoate typically involves the reaction of 4-chlorobutanoic acid with cyanodimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-4-(cyanodimethylammonio)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanodimethylammonio group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include oxo derivatives, primary amines, and substituted butanoates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-4-(cyanodimethylammonio)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-4-(cyanodimethylammonio)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyanodimethylammonio groups play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity or receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobutanoic acid: Similar in structure but lacks the cyanodimethylammonio group.
4-Cyanobutanoic acid: Contains a cyanide group but lacks the chloro and dimethylammonio groups.
4-Chloro-3-hydroxybutanoate: Similar backbone but with a hydroxyl group instead of the cyanodimethylammonio group.
Uniqueness
4-Chloro-4-(cyanodimethylammonio)butanoate is unique due to the presence of both the chloro and cyanodimethylammonio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H11ClN2O2 |
|---|---|
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
4-chloro-4-[cyano(dimethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C7H11ClN2O2/c1-10(2,5-9)6(8)3-4-7(11)12/h6H,3-4H2,1-2H3 |
Clé InChI |
RWFHESXUMALJEW-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C#N)C(CCC(=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



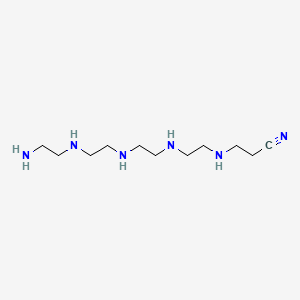
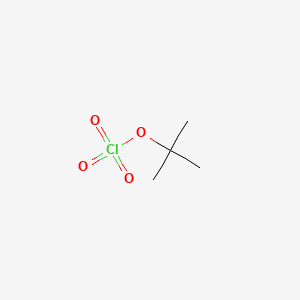

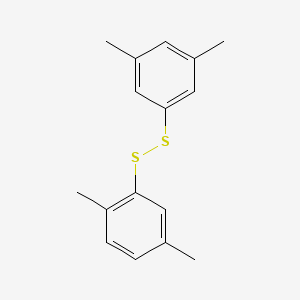


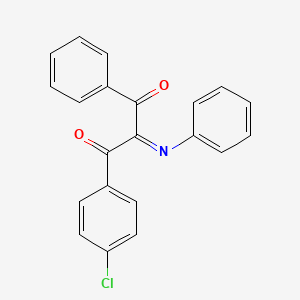
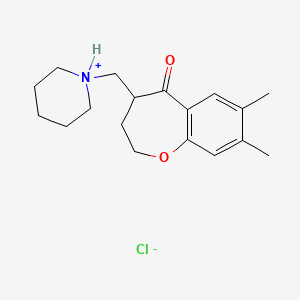
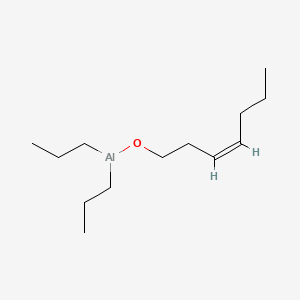
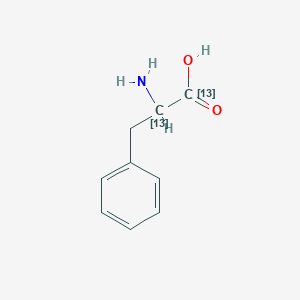
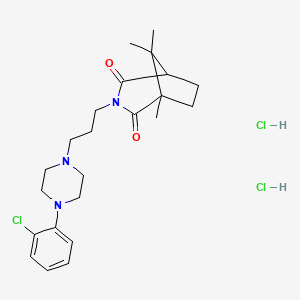
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
